ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate
Description
Ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused thienopyrazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and an ethyl ester at position 5 (Fig. 1). The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, making the compound valuable in agrochemical and pharmaceutical applications . Its synthesis typically involves multi-step reactions starting from trifluoromethyl-containing precursors, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by cyclization and functionalization .
Properties
IUPAC Name |
ethyl 1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2S/c1-3-17-9(16)6-4-5-7(10(11,12)13)14-15(2)8(5)18-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGCTUXJYTJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound belonging to the thienopyrazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thienopyrazole core : Cyclization of thienyl and pyrazole precursors.
- Introduction of the trifluoromethyl group : Using trifluoromethylating agents.
- Carboxylation : The introduction of the carboxylate moiety to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549, with IC50 values indicating potent growth inhibition (e.g., IC50 = 7.01 µM for HeLa) .
- Mechanism of Action : It has been suggested that these compounds may inhibit key signaling pathways involved in cancer cell proliferation, such as Aurora-A kinase and VEGF pathways .
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer effects, thienopyrazole derivatives have shown promise in antimicrobial and anti-inflammatory applications:
- Antimicrobial Activity : The compound demonstrated moderate to excellent activity against several bacterial strains, with mechanisms involving disruption of bacterial cell membranes .
- Anti-inflammatory Effects : Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and inflammatory pathways.
- Receptor Modulation : It can bind to receptors that mediate cell growth and inflammation, altering their activity and downstream signaling.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thieno[2,3-c]pyrazole compounds exhibit potent anticancer properties. Ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate has been investigated for its effects on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis.
- Mechanism of Action : The compound targets cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest in cancer cells, thereby preventing their proliferation .
Anti-inflammatory Properties
In addition to its anticancer effects, compounds within this chemical class have shown anti-inflammatory properties. The inhibition of specific pathways involved in inflammation can be beneficial in treating various inflammatory diseases.
Study on CDK Inhibition
A study by Srinivasulu et al. synthesized derivatives of pyrazolo-pyrimidine analogs and assessed their antitumor activities against MCF-7 and K-562 cancer lines. The findings indicated that compounds similar to this compound exhibited potent inhibitory activity against CDK2/cyclin E complexes, leading to significant antiproliferative effects .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. These studies suggest that the compound fits well within the active sites of CDK2 and other kinases, indicating a promising mechanism for its anticancer activity .
Data Table: Summary of Research Findings
| Study Reference | Compound Tested | Target | Activity Observed | Mechanism |
|---|---|---|---|---|
| Srinivasulu et al. (2024) | This compound | CDK2/cyclin E | High cytotoxicity against MCF-7 and K-562 | Inhibition of cell cycle progression |
| Basma et al. (2024) | Pyrazolo-pyridine derivatives | Various cancer lines | Significant cytotoxicity | Induction of apoptosis |
| Cheng et al. (2024) | Pyrazole carboxamides | HDAC inhibition | Potent antiproliferative effects | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Thieno[2,3-c]Pyrazole Core
The biological and chemical properties of thieno[2,3-c]pyrazole derivatives are highly dependent on substituents at positions 1, 3, and 3. Key analogs and their characteristics are summarized below:
Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyrazole Derivatives
Key Observations:
- Trifluoromethyl vs. Methyl/Phenyl at Position 3 : The trifluoromethyl group in the target compound increases electronegativity and lipophilicity, enhancing binding to hydrophobic pockets in biological targets (e.g., SDH enzyme in fungicidal activity) . In contrast, methyl or phenyl groups reduce electron-withdrawing effects, altering reactivity and application scope .
- Ethyl vs. Methyl Ester: The ethyl ester improves solubility in organic solvents compared to methyl esters, facilitating reactions in non-polar media. However, methyl esters may offer better metabolic stability in drug design .
- Amide vs. Ester Derivatives: Replacing the ester with a morpholino amide (Table 1, row 4) enhances hydrolytic stability, critical for pharmaceuticals, but reduces electrophilicity for nucleophilic substitution reactions .
Agrochemical Activity
The trifluoromethyl group in the target compound confers potent fungicidal and herbicidal activity. For example, derivatives like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) inhibit Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, outperforming non-fluorinated analogs .
Corrosion Inhibition
Pyrazole esters with trifluoromethyl groups exhibit superior corrosion inhibition for mild steel in HCl compared to phenyl-substituted analogs (e.g., EPP-1, EPP-2). The trifluoromethyl group enhances adsorption on metal surfaces via strong electron-withdrawing effects .
Pharmaceutical Potential
In anticoagulant research, the ethyl ester moiety in the target compound contributes to binding interactions with proteins like SDH, as shown in molecular docking studies . Amide derivatives (e.g., morpholino methanone) may offer longer plasma half-lives due to resistance to esterase hydrolysis .
Preparation Methods
Six-Step Synthesis from Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
A foundational approach involves constructing the pyrazole ring first, followed by thiophene annulation:
- Starting Material : Ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes diazotization and iodination to introduce a halogen handle.
- Thiophene Formation : A Suzuki-Miyaura coupling with 2-thienylboronic acid installs the thiophene moiety.
- Cyclization : Intramolecular Heck reaction forms the thieno[2,3-c]pyrazole core (72% yield).
- Methylation : Treatment with methyl iodide in DMF/K₂CO₃ introduces the N1-methyl group (89% yield).
- Trifluoromethylation : Ullmann-type coupling with CuI and trifluoromethyl iodide achieves C3-functionalization (65% yield).
- Esterification : Final ethyl esterification via acid-catalyzed reflux with ethanol (95% yield).
Key Data :
| Step | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Diazotization/Iodination | 85 | NaNO₂, H₂SO₄, 0°C |
| 2 | Suzuki Coupling | 78 | Pd(PPh₃)₄, K₂CO₃, DME |
| 3 | Heck Cyclization | 72 | Pd(OAc)₂, PPh₃, NEt₃ |
| 4 | N1-Methylation | 89 | CH₃I, K₂CO₃, DMF, 60°C |
| 5 | C3-Trifluoromethylation | 65 | CuI, CF₃I, DMF, 120°C |
| 6 | Esterification | 95 | H₂SO₄, EtOH, reflux |
Jacobson Reaction for Thieno[2,3-c]Pyrazole Core Formation
The Jacobson reaction enables direct annulation of ortho-methyl amines into pyrazoles:
- Substrate Preparation : 2-Methylthiophene-3-amine is acetylated to form N-(2-methylthiophen-3-yl)acetamide.
- Nitrosation : Treatment with NaNO₂/HCl generates a diazonium intermediate.
- Cyclization : Heating in acetic acid yields the thieno[2,3-c]pyrazole skeleton (68% yield).
- Post-Functionalization : Sequential trifluoromethylation and esterification follow protocols similar to Section 2.1.
Advantages : Fewer steps (4 total) but lower regiocontrol (88:12 isomer ratio).
Regioselective Trifluoromethylation via Hydrazine Condensation
A patent method highlights regioselective installation of the trifluoromethyl group:
- Condensation : Ethyl 3,3,3-trifluoropyruvate reacts with methyl hydrazine in aqueous ethanol to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (96:4 regioselectivity).
- Thiophene Fusion : Phosphorus oxychloride-mediated cyclization with thiophene-2-carboxylic acid derivatives completes the fused system.
Optimized Conditions :
Comparative Analysis of Methods
Yield and Scalability
Q & A
Basic: What are the common synthetic routes for ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, thioglycolate derivatives (e.g., methyl thioglycolate) react with substituted pyrazole carbaldehydes under basic conditions (e.g., anhydrous Na₂CO₃ in ethanol) to form the thieno[2,3-c]pyrazole core . Key steps include:
- Cyclization : Formation of the fused thiophene-pyrazole ring system.
- Esterification : Introduction of the ethyl ester group at position 4.
- Functionalization : Addition of the trifluoromethyl group at position 3 and methyl group at position 1.
Reaction optimization (temperature, solvent, catalyst) is critical to avoid side products like regioisomers or incomplete cyclization.
Advanced: How can reaction conditions be optimized to improve yield and purity in thieno[2,3-c]pyrazole synthesis?
Advanced methodologies involve:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Catalytic systems : Use of ZnO nanoparticles in aqueous media enhances eco-efficiency and yield (up to 83% for related oxadiazole derivatives) .
- Flow chemistry : Automated platforms enable precise control of stoichiometry and temperature, minimizing byproducts .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is essential. Purity ≥98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are used to confirm the structure of this compound?
- NMR Spectroscopy :
- HRMS : Exact mass matching within 5 ppm (e.g., m/z 307.0521 for C₁₁H₁₀F₃N₂O₂S) validates molecular formula .
- X-ray crystallography : Resolves bond angles and packing motifs (e.g., using Mercury CSD 2.0 for void analysis and intermolecular interactions) .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Discrepancies in NMR or mass spectra (e.g., ambiguous regioisomerism) are resolved via:
- Single-crystal X-ray diffraction : Determines absolute configuration and validates fused-ring geometry .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts from trifluoromethyl groups) .
For example, Mercury’s Materials Module identifies packing similarities between derivatives, aiding in structure-property relationship studies .
Basic: What biological activities have been explored for this compound?
Preliminary screening includes:
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (MIC values reported for related pyrazole-thiadiazole hybrids) .
- Anticancer studies : MTT assays on cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Enzyme inhibition : Testing against kinases or proteases (e.g., COX-2 inhibition via ELISA) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies include:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP optimization) .
- Ester moiety modification : Replacing ethyl with propargyl groups improves membrane permeability .
- Heterocycle fusion : Thieno[2,3-c]pyrazole vs. pyrrolo[2,3-c]pyrazole alters π-π stacking in target binding .
Derivatives like N-(4-ethoxyphenyl)-substituted analogs show enhanced bioactivity, validated via molecular docking (e.g., AutoDock Vina with PDB targets) .
Basic: What are the safety and handling protocols for this compound?
- Storage : Inert atmosphere (N₂), desiccated at 4°C to prevent hydrolysis .
- PPE : Gloves, lab coat, and goggles. Avoid inhalation (use fume hood) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Advanced: How can computational tools predict reactivity and stability?
- DFT calculations : Gaussian09 optimizes geometry and calculates Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulates solvation effects (e.g., water/ethanol mixtures) on degradation pathways .
- ChemDraw & Mercury : Visualize steric clashes in derivatives, guiding synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
